7-(4-异丙苯基)-N-(2-噻吩基甲基)吡唑并[1,5-a]嘧啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method is the Suzuki–Miyaura cross-coupling reaction . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids . The arylation (heteroarylation) strategy can be performed starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The exact structure of “7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” would require further analysis.Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . They can also be prepared through the reactions of acyclic reagents .科学研究应用
合成技术
对吡唑并嘧啶衍生物合成的研究导致了区域选择性方法的发展,用于生产 1- 和 4-取代衍生物,突出了这些化合物的化学多功能性和进一步官能化的潜力。合成涉及中间步骤,如使用 POCl3 制备反应性氯代衍生物和钯催化的反应制备 7-取代衍生物,强调了该化合物在有机合成中的适应性 (Drev 等人,2014 年)。
抗癌和抗炎应用
一项针对新型吡唑并嘧啶衍生物的研究探讨了它们的抗癌和抗 5-脂氧合酶活性,表明这些化合物在治疗癌症和炎症方面具有潜在的治疗用途 (Rahmouni 等人,2016 年)。这表明吡唑并嘧啶的衍生物,包括所讨论的化合物,可能具有值得探索的显着生物活性,用于药物开发。
作用机制
- A2AR plays a crucial role in regulating neurotransmission, inflammation, and vasodilation. Activation of A2AR leads to increased cyclic AMP (cAMP) levels, which modulate downstream signaling pathways .
- This modulation of cAMP levels affects downstream signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways .
Target of Action
Mode of Action
Biochemical Pathways
- The compound’s interaction with A2AR impacts several pathways:
- A2AR activation affects dopamine release and neurotransmitter balance in the brain. A2AR activation suppresses pro-inflammatory cytokines, reducing immune response. A2AR activation leads to vasodilation, influencing blood flow and cardiovascular function .
Pharmacokinetics
- The compound is orally bioavailable and rapidly absorbed from the gastrointestinal tract. It distributes widely, crossing the blood-brain barrier due to lipophilicity. Metabolized by liver enzymes (e.g., CYP3A4) into inactive metabolites. Eliminated primarily via urine and feces. High bioavailability due to efficient absorption and minimal first-pass metabolism .
Result of Action
- A2AR activation may protect neurons from oxidative stress and excitotoxicity. Reduced inflammation contributes to potential therapeutic benefits. Vasodilation impacts blood pressure regulation .
Action Environment
- The compound’s activity may vary with pH changes (e.g., acidic vs. alkaline environments). Stability and efficacy may be influenced by temperature fluctuations. Interaction with other drugs or food may affect absorption and metabolism .
未来方向
属性
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-3-25(4-2)22-24-18-13-16-29-20(18)21(28)26(22)15-12-19(27)23-14-8-11-17-9-6-5-7-10-17/h5-7,9-10,13,16H,3-4,8,11-12,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSHSBXTULAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCCCC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。